molecular formula C9H17F3N2O2 B2971939 Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate CAS No. 1355083-50-9

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate

Cat. No.: B2971939
CAS No.: 1355083-50-9
M. Wt: 242.242
InChI Key: LVUKWVZZNMFBTD-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate, with the molecular formula C9H17F3N2O2 and a molecular weight of 242.24 g/mol, is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery . This compound features both a tert-butyloxycarbonyl (Boc) protected amine and a distinct 1,1,1-trifluorobutane moiety. The Boc protecting group is widely utilized for its stability under various reaction conditions and its reversible nature, allowing for deprotection to generate the primary amine under mild acidic conditions, a critical step in synthetic sequences . The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern lead optimization strategies. This highly electronegative and lipophilic functional group can profoundly influence a molecule's properties, including its metabolic stability, bioavailability, and binding affinity to biological targets . As such, this reagent serves as a versatile precursor for the synthesis of more complex molecules containing this valuable fluorinated segment. Researchers can leverage this compound to introduce the 4-amino-1,1,1-trifluorobutan-2-yl fragment into target structures, exploring structure-activity relationships (SAR) to enhance the potency and pharmacokinetic profile of candidate drugs. While this specific molecule is a synthetic intermediate, its carbamate group shares a structural motif with a class of compounds known for their biological activity. It is crucial to distinguish this reagent from N-methyl carbamate esters, which are known to act as acetylcholinesterase (AChE) inhibitors and are the active components in certain insecticides . The absence of the N-methyl group in this Boc-protected diamine differentiates it from these agents and is a key determinant of its inertness in such biological mechanisms. This compound is intended solely for use as a synthetic building block in controlled laboratory research. Applications: • A versatile building block for pharmaceutical research and agrochemical development. • Serves as a key intermediate for introducing the 4-amino-1,1,1-trifluorobutan-2-yl group into target molecules. • Used in the synthesis of more complex chemical entities, particularly in the development of CDK2 inhibitors and other therapeutic candidates, as evidenced by its relevance in patent literature . Handling and Storage: Store in a cool, dark, and well-ventilated place. The compound may be air-sensitive, and it is recommended to store it under an inert atmosphere such as nitrogen or argon to ensure long-term stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-6(4-5-13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUKWVZZNMFBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355083-50-9
Record name tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs share the Boc-protected amine framework but differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison:

Structural and Functional Differences

Compound Name Molecular Formula Key Substituents CAS Number Applications/Notes
Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate C₉H₁₇F₃N₂O₂ CF₃, NH₂ at C4 N/A Intermediate in drug synthesis; enhanced metabolic stability due to CF₃ group .
Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ Cyclopentyl, hydroxyl 1330069-67-4 Chiral building block for bioactive molecules (e.g., kinase inhibitors) .
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate C₁₁H₂₀N₂O₂ Bicyclic scaffold (azabicyclo) 1932203-04-7 Used in CNS-targeting drug discovery due to rigid structure .
Tert-butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate C₉H₁₇F₃N₂O₂ CF₃ at C4, NH₂ at C3 N/A Structural isomer; differing amine position alters reactivity .
Tert-butyl N-(4-aminobutyl)carbamate C₉H₂₀N₂O₂ Linear butyl chain (no CF₃) 68076-36-8 Common intermediate for peptide coupling; lacks fluorination .
Tert-butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate C₁₅H₂₀FNO₂ Fluorophenyl, alkene 913563-71-0 Key precursor for fluorinated aromatics in oncology candidates .

Biological Activity

Tert-butyl N-(4-amino-1,1,1-trifluorobutan-2-yl)carbamate is a compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H17F3N2O2
  • Molecular Weight : 242.24 g/mol
  • CAS Number : 1355083-50-9

The compound features a tert-butyl group and a trifluorobutan-2-yl moiety, which contribute to its lipophilicity and stability in biological systems. The presence of the amino group allows for hydrogen bonding interactions with biological targets, enhancing its reactivity and potential as a pharmacological agent.

The mechanism of action for this compound involves several pathways:

  • Enzyme Interaction : The amino group can interact with enzyme active sites, potentially inhibiting or modulating enzyme activity.
  • Membrane Permeability : The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and enhancing bioavailability.
  • Receptor Binding : The compound may bind to specific receptors involved in various biological pathways, influencing cellular responses.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties by modulating drug transport mechanisms. For instance, certain derivatives have shown the ability to inhibit P-glycoprotein (P-gp), a key player in multidrug resistance in cancer cells. This inhibition can lead to increased intracellular concentrations of chemotherapeutic agents .

Enzyme Modulation

Research has demonstrated that the compound can act as a probe for studying enzyme mechanisms. Its structural features allow it to mimic substrates or inhibitors of various enzymes, providing insights into enzyme kinetics and mechanisms .

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Starting Materials : Tert-butyl carbamate and 4-amino-1,1,1-trifluorobutan-2-yl chloride.
  • Reaction Conditions : Controlled temperature and solvent conditions to optimize yield and purity.

This compound serves as a versatile building block for synthesizing more complex molecules with tailored biological activities .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential P-gp inhibitor; enzyme modulator
Tert-butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamateStructureSimilar activity profile with variations in potency

Case Studies

In a recent case study focusing on drug resistance mechanisms in cancer therapy:

  • Objective : To evaluate the efficacy of various carbamate derivatives in reversing drug resistance.
  • Findings : Compounds structurally related to this compound significantly enhanced the efficacy of standard chemotherapeutics in resistant cell lines by inhibiting P-gp activity .

Q & A

Q. Advanced

  • Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., tert-butyl (3R,4S)-4-fluoropiperidine-3-carboxylate derivatives) to control stereochemistry .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to induce enantioselectivity.
  • Chiral HPLC : Post-synthesis purification using chiral stationary phases (e.g., Chiralpak® IA/IB) ensures >99% enantiomeric excess .

What crystallographic methods are recommended for determining the three-dimensional structure of this carbamate derivative?

Q. Basic

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to resolve hydrogen bonding and packing motifs .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and validate structural accuracy .
  • SIR97 : Direct methods in SIR97 automate phase determination for small-molecule structures .

How can thermal stability and decomposition profiles be analyzed under different conditions?

Q. Advanced

  • Thermogravimetric analysis (TGA) : Measure mass loss under nitrogen/air (heating rate: 10°C/min) to identify decomposition steps (e.g., tert-butyl group loss at ~150–200°C).
  • Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting points) and exothermic decomposition events. Cross-reference with safety data on thermal hazards (e.g., gas evolution during decomposition) .

What safety protocols are critical when handling this compound, especially given its potential reactivity with strong acids/bases?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., during Boc deprotection with TFA) .
  • Storage : Keep at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the carbamate group .

How to troubleshoot low yields in coupling reactions involving the tert-butyl carbamate group?

Q. Advanced

  • Solvent optimization : Replace polar aprotic solvents (DMF, DMSO) with dichloromethane or THF to reduce side reactions.
  • Protecting group compatibility : Ensure amino groups are fully protected (e.g., with Boc) before coupling. Deprotect post-reaction using TFA/water (95:5) .
  • Catalyst activation : Pre-activate Pd catalysts (e.g., Pd(OAc)₂ with PPh₃) to enhance reactivity in cross-couplings .

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